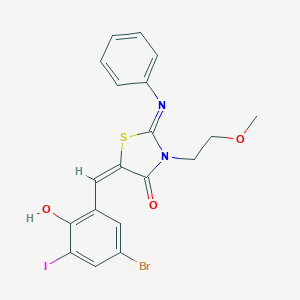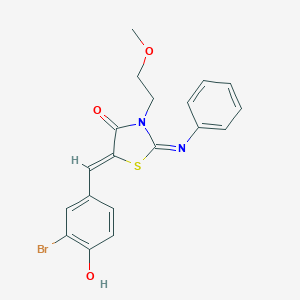
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide, also known as Fluoromethoxyphenylacetamidobutane (FMPAB), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of phenylacetamide and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
FMPAB has been extensively studied for its potential applications in scientific research. It has been shown to have an affinity for the dopamine transporter and can be used as a dopamine transporter ligand in positron emission tomography (PET) imaging studies. FMPAB has also been studied for its potential as a treatment for addiction and depression. Moreover, it has been used as a tool to study the role of the dopamine transporter in various physiological and pathological conditions.
Mecanismo De Acción
FMPAB is a dopamine transporter ligand that binds to the dopamine transporter and inhibits dopamine reuptake. This leads to an increase in dopamine levels in the synapse, which can have various effects on the brain and behavior. FMPAB has also been shown to have an affinity for other neurotransmitter transporters such as norepinephrine and serotonin transporters, but with lower affinity than the dopamine transporter.
Biochemical and Physiological Effects
FMPAB has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity, reward-seeking behavior, and addiction-like behavior. FMPAB has also been shown to have antidepressant-like effects in animal models, which may be due to its ability to increase dopamine levels in the brain. Moreover, FMPAB has been shown to have anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPAB has several advantages for lab experiments. It is a highly selective and potent dopamine transporter ligand, which makes it an ideal tool for studying the role of the dopamine transporter in various physiological and pathological conditions. Moreover, FMPAB has been shown to have good brain penetration, which makes it suitable for in vivo studies. However, one limitation of FMPAB is that it has a short half-life, which can make it difficult to use in long-term studies.
Direcciones Futuras
There are several future directions for FMPAB research. One area of interest is the potential use of FMPAB as a treatment for addiction and depression. Moreover, FMPAB can be used as a tool to study the role of the dopamine transporter in various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Furthermore, the development of FMPAB analogs with longer half-lives and improved brain penetration could lead to new insights into the role of the dopamine transporter in the brain.
Conclusion
In conclusion, FMPAB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been extensively studied for its potential as a dopamine transporter ligand, treatment for addiction and depression, and tool to study the role of the dopamine transporter in various physiological and pathological conditions. FMPAB has several advantages for lab experiments, but also has limitations such as its short half-life. There are several future directions for FMPAB research, which could lead to new insights into the role of the dopamine transporter in the brain.
Métodos De Síntesis
The synthesis method for FMPAB involves the reaction of 4-fluoroacetophenone with 4-methoxyphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to reductive amination using sodium borohydride to yield FMPAB. This method has been optimized to produce high yields of FMPAB with high purity.
Propiedades
Nombre del producto |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide |
|---|---|
Fórmula molecular |
C17H18FNO2 |
Peso molecular |
287.33 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C17H18FNO2/c1-21-16-11-5-13(6-12-16)3-2-4-17(20)19-15-9-7-14(18)8-10-15/h5-12H,2-4H2,1H3,(H,19,20) |
Clave InChI |
MRHQVAUPFWPCJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)F |
SMILES canónico |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)

![2-{(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306600.png)
![4-[(4-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306601.png)
![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![(2Z,5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306608.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)